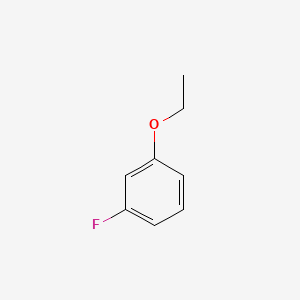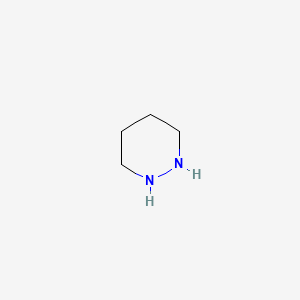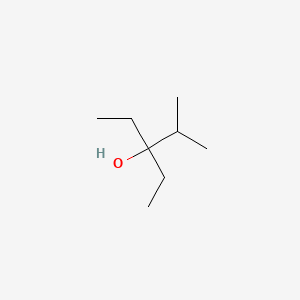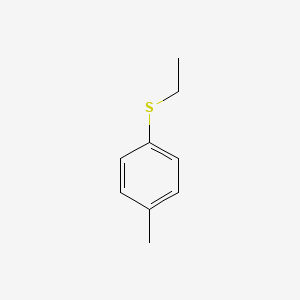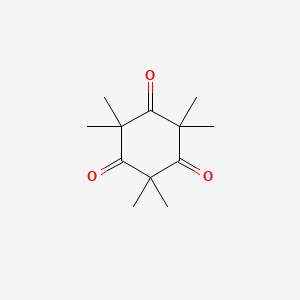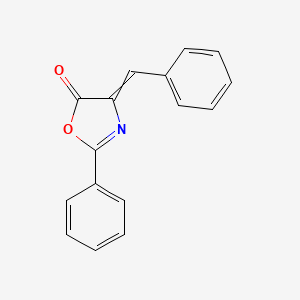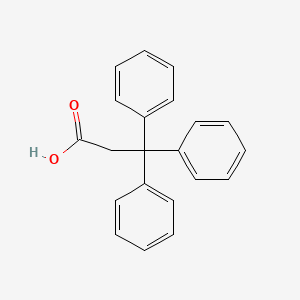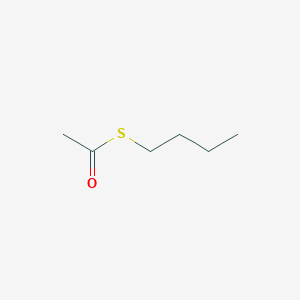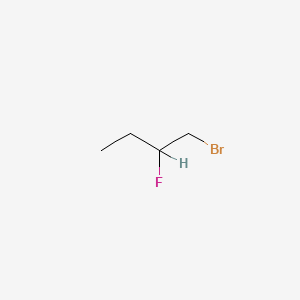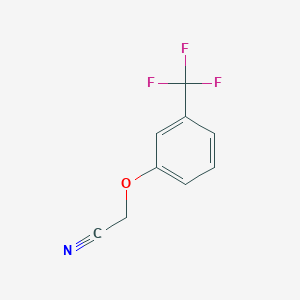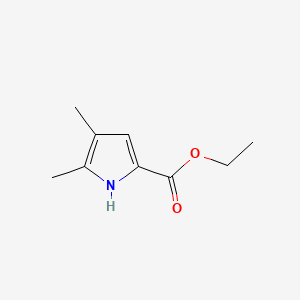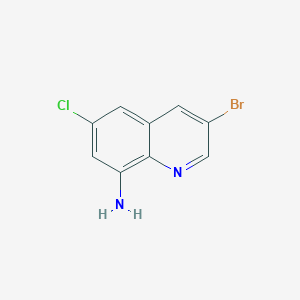
3-Bromo-6-chloroquinolin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves selective functionalization strategies. For instance, the Buchwald-Hartwig amination reaction is a pivotal step in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, which shows the potential for selective functionalization of quinoline derivatives . Additionally, the Sandmeyer reaction is mentioned as a method for replacing amino groups with halogens, which could be relevant for the synthesis of halogenated quinolines . The Knorr synthesis is another method that has been used for the preparation of 6-bromoquinolin-2(1H)-one, indicating the versatility of synthetic approaches for bromoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure and conformational analysis of 3-benzyl-6-bromo-2-chloroquinoline were performed using X-ray diffraction and density functional theory (DFT) calculations . These techniques could similarly be applied to determine the molecular structure of 3-Bromo-6-chloroquinolin-8-amine.
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions. The reactivity of halogenated quinolines with nucleophilic reagents has been explored, leading to the formation of different substituted quinazoline diones . Regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4 + 2]-cycloaddition, demonstrating the potential for diverse chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be inferred from their molecular structure and substituents. For example, the presence of halogen atoms can influence the compound's reactivity and interaction with other molecules. The molecular electrostatic potential and frontier molecular orbitals of quinoline compounds have been investigated using DFT, providing insights into their physicochemical properties .
Applications De Recherche Scientifique
Synthesis of Ligands for Protein-Protein Interactions
3-Bromo-6-chloroquinolin-8-amine is utilized in the synthesis of ligands targeting Src homology 3 (SH3) domains, important for protein-protein interactions. A study demonstrates the use of Buchwald-Hartwig chemistry for selective amination, leading to compounds with increased binding affinity for SH3 domains. This process contributes to the development of therapeutic agents (Smith et al., 2008).
Interaction with Nucleophilic Reagents
In another application, 3-Bromo-6-chloroquinolin-8-amine interacts with nucleophilic reagents like water, alcohols, and amines. This interaction forms a range of derivatives, useful in various chemical syntheses (Kuryazov et al., 2010).
Solid-Phase Synthesis of Cytotoxic Derivatives
The compound also finds use in solid-phase synthesis of derivatives with potential cytotoxic activity against cancer cell lines. This application is particularly relevant in medicinal chemistry for the development of new anticancer agents (Kadrić et al., 2014).
Formation of Novel Molecular Structures
In the field of crystallography and molecular design, 3-Bromo-6-chloroquinolin-8-amine is involved in forming unique molecular structures. Studies show its role in forming three-dimensional structures through weak hydrogen bonds, contributing to our understanding of molecular interactions and geometries (Bai et al., 2012).
Microwave-Assisted Synthesis
Additionally, the compound is used in microwave-assisted synthesis methods. This approach enhances reaction efficiency and yield, demonstrating its role in modern, rapid, and efficient chemical synthesis (Mohammadi & Hossini, 2011).
Development of Antimycotic Agents
3-Bromo-6-chloroquinolin-8-amine also contributes to the development of antimycotic agents. Its derivatives are explored for potential use against various fungal strains, indicating its importance in pharmaceutical research and drug development (Kumar et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-6-chloroquinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-6-1-5-2-7(11)3-8(12)9(5)13-4-6/h1-4H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEHYIYYGYXIEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305385 |
Source


|
| Record name | 3-bromo-6-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-chloroquinolin-8-amine | |
CAS RN |
183543-65-9 |
Source


|
| Record name | 3-bromo-6-chloroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

